molecular formula C16H16N2O B8321653 6-benzylamino-3,4-dihydro-2H-isoquinolin-1-one

6-benzylamino-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8321653
M. Wt: 252.31 g/mol
InChI Key: COVVWOZYZJPRTI-UHFFFAOYSA-N
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Description

6-benzylamino-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-benzylamino-3,4-dihydro-2H-isoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-benzylamino-3,4-dihydro-2H-isoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-benzylamino-3,4-dihydro-2H-isoquinolin-1-one

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

6-(benzylamino)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C16H16N2O/c19-16-15-7-6-14(10-13(15)8-9-17-16)18-11-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2,(H,17,19)

InChI Key

COVVWOZYZJPRTI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)NCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a small MW* sealed test tube was 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (50 mg, 0.22 mmol), phenylmethanamine (24.16 µl, 0.22 mmol), palladium(II) acetate (2.483 mg, 0.01 mmol), Ethylenebis(diphenylphosphine) (8.81 mg, 0.02 mmol) and sodium methoxide (13.14 mg, 0.24 mmol) in toluene (2188 µl) combined to give a orange suspension. Heated reaction to 100°C overnight. Took LCMS - No reaction, only see unreacted SM. Discarded reaction.
Quantity
2.21e-05 mol
Type
reagent
Reaction Step One
Quantity
0.00219 L
Type
solvent
Reaction Step Two
Quantity
0.000221 mol
Type
reactant
Reaction Step Three
Quantity
0.000221 mol
Type
reactant
Reaction Step Four
Quantity
2.21e-05 mol
Type
catalyst
Reaction Step Five
Quantity
1.11e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one (300 mg, 1.81 mmol) and potassium carbonate (550 mg, 3.98 mmol) in benzylamine (1.5 ml) was stirred at 180° C. in a microwave for 2 hrs. The solvent was evaporated and the resulting residue partitioned between ethyl acetate (10 ml) and water (10 ml). The organic phase was separated, washed with brine (10 ml), then dried (MgSO4) and evaporated in vacuo. The crude residue was purified by preparative HPLC (Method A) to yield the title compound as a colourless solid (80 mg, 18%). HPLC retention time 3.81 min. Mass spectrum (ES+) m/z 253 (M+H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
18%

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